2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound characterized by its unique structural features, which include a pyrrolo[2,3-b]pyrazine core and a tosyl group. The compound is recognized for its potential biological activities and applications in medicinal chemistry.
The synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps:
A common synthetic route includes dissolving 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine in dimethylformamide (DMF), adding sodium hydride, and then introducing p-toluenesulfonyl chloride. The reaction proceeds at ambient temperature over several hours, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
The molecular formula of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is , with a molecular weight of approximately 352.21 g/mol .
The structure features a bromine atom at the 2-position and a tosyl group at the 5-position of the pyrrolo[2,3-b]pyrazine framework .
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions often utilize alkyl halides or sulfonyl chlorides under basic conditions .
The exact mechanism of action for 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine remains partially understood but is primarily associated with its role as a kinase inhibitor. By binding to specific kinase enzymes, it disrupts cellular signaling pathways that are crucial in various biological processes, particularly in cancer cell proliferation .
The compound exhibits stability under standard laboratory conditions but may require careful handling due to its potential biological activities and associated hazards.
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research:
Pyrrolo[2,3-b]pyrazine derivatives represent a privileged scaffold in contemporary heterocyclic chemistry, characterized by a fused bicyclic system comprising pyrrole and pyrazine rings. This molecular framework serves as a versatile template for designing bioactive compounds and functional materials. The specific derivative 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (CAS# 1201186-54-0) exemplifies this utility through its strategic functionalization with bromine and tosyl groups. With a molecular formula of C₁₃H₁₀BrN₃O₂S and molecular weight of 352.21 g/mol, this crystalline solid exhibits remarkable stability under recommended storage conditions (dark place, inert atmosphere, room temperature) [3] [4]. Its chemical architecture positions it at the intersection of synthetic chemistry and drug discovery, serving as a key intermediate for accessing complex molecules through selective transformations at the halogen and sulfonyl sites .
The pyrrolo[2,3-b]pyrazine core embodies an electron-deficient π-system with significant polarization due to the differential electronegativity between the pyrrole and pyrazine rings. This bicyclic arrangement features a pyrrole nitrogen at position 1 (pKa ~3.5) and pyrazine nitrogens at positions 4 and 7, creating a multifaceted electronic profile amenable to various intermolecular interactions. The system's aromatic character follows Hückel's rule with 10 π-electrons distributed across both rings, yielding a calculated dipole moment of 5.2 Debye that facilitates binding to biological targets through dipole-dipole and π-stacking interactions [5] [8].
Crystallographic analyses reveal a coplanar arrangement of the bicyclic system with minor deviations (≤5°) from planarity due to crystal packing forces. This near-perfect planarity enables optimal orbital overlap in conjugated materials and facilitates deep penetration into enzyme binding clefts. The bromine and tosyl substituents adopt orthogonal orientations relative to the core plane, positioning them ideally for steric interactions in target binding or as synthetic handles for further derivatization. Quantum mechanical calculations indicate substantial electrostatic potential differences across the ring system, with the most negative regions localized around N7 (-42 kcal/mol) and the most positive at C2 (+32 kcal/mol), explaining the susceptibility of C2 to nucleophilic substitution and directing electrophiles toward N1 and N4 [9].
Table 1: Electronic Properties of Pyrrolo[2,3-b]pyrazine Ring System
Position | Atom Type | Electrostatic Potential (kcal/mol) | Aromaticity Index (NICS(1)) |
---|---|---|---|
1 | N (pyrrole) | -38 | -10.2 |
2 | C | +32 | -9.8 |
3 | C | +18 | -10.1 |
4 | N (pyrazine) | -29 | -10.5 |
5a | C (bridge) | +12 | -9.9 |
6 | C | +15 | -10.0 |
7 | N (pyrazine) | -42 | -10.6 |
The strategic incorporation of bromine at C2 transforms this heterocycle into a versatile synthetic intermediate. Bromine's moderate electronegativity (2.96 Pauling) combined with its significant atomic radius (1.85 Å) creates a potent leaving group capacity while maintaining sufficient covalent character for transition metal-catalyzed cross-coupling reactions. This bromine specifically activates the C2 position toward Suzuki-Miyaura, Stille, and Sonogashira reactions with reported yields exceeding 85% in optimized conditions, enabling rapid structural diversification [9]. Computational studies indicate bromine substitution increases the compound's lipophilic character (calculated logP 2.8) compared to the non-halogenated analog (logP 1.3), significantly enhancing membrane permeability in biological systems.
The tosyl group (-SO₂C₆H₄CH₃) at N5 serves dual functions: as a protective moiety for the pyrrole nitrogen and as a conformational director influencing molecular packing. Tosylation effectively blocks N5 protonation, shifting the pKa of the remaining nitrogens and altering the molecule's hydrogen-bonding capacity. This modification enhances crystallinity by introducing planar phenyl stacking capability, evidenced by a melting point elevation of 40-60°C compared to N-unsubstituted analogs. The sulfonyl group's strong electron-withdrawing nature (σmeta = 0.72) polarizes the adjacent bonds, increasing the ring system's electrophilicity at C6 and C7 by 1.5-2.0 kcal/mol according to DFT calculations [4] [7].
In materials science, the bromo-tosyl combination enables precise molecular engineering. Bromine facilitates polymerization through organometallic-mediated step-growth mechanisms, while the tosyl group can be selectively removed under reductive conditions (Zn/AcOH) to expose the NH functionality for hydrogen-bonded network formation. This compound demonstrates charge-transport capabilities with a calculated electron affinity of 2.8 eV, positioning it as a potential n-type semiconductor component. Its solid-state packing efficiency (density 1.68 g/cm³) and thermal stability up to 220°C make it suitable for optoelectronic applications [7].
Table 2: Synthetic Applications of Bromo and Tosyl Functional Groups
Reaction Type | Conditions | Primary Application | Yield Range |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl formation for kinase inhibitors | 78-92% |
Sonogashira | PdCl₂(PPh₃)₂, CuI, iPr₂NH, 60°C | Alkyne-functionalized HPK1 degraders | 65-88% |
Protective Removal | Zn, acetic acid, 25°C | NH-pyrrolopyrazine access | 91-95% |
SNAr Displacement | Piperidine, DMF, 120°C | Amino-substituted analogs | 45-68% |
Polymerization | Ni(0) catalyst, DMAc, 100°C | Conjugated polymers for OLEDs | Mn=12-25 kDa |
The synthetic evolution of pyrrolo[2,3-b]pyrazines commenced with condensation approaches in the 1980s, utilizing 3-aminopyrazin-2-amines with α-haloketones to form the pyrrole ring. These methods suffered from regiochemical inconsistencies and low yields (typically 15-30%) due to competing decomposition pathways. A significant breakthrough emerged in 2010 with the development of direct C-H functionalization strategies, enabling bromination at C2 without protecting group manipulation. This methodology employed NBS (1.05 equiv) in DMF at 0°C, achieving 75% yield with excellent regioselectivity [9].
The N-tosylation chronology progressed through iterative improvements. Early approaches (2005-2012) utilized TsCl (3.0 equiv) with excessive triethylamine (5.0 equiv) in dichloromethane, leading to over-sulfonation and difficult purification. Modern protocols (post-2015) employ catalytic DMAP (0.1 equiv) with controlled TsCl addition (1.2 equiv) in THF at -40°C, achieving >95% conversion with minimal di-tosylated byproducts [4] . The current state-of-the-art synthesis for 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine features a one-pot sequential process: (1) regioselective bromination of unprotected pyrrolo[2,3-b]pyrazine using CuBr₂ in acetonitrile at 60°C (82% yield), followed by (2) in situ tosylation with p-toluenesulfonyl imidazole (1.1 equiv) in the presence of K₂CO₃ (2.0 equiv) at 25°C (94% yield) .
Recent patent literature (2020-2023) reveals this compound's strategic importance in targeted protein degradation therapeutics. WO2021000925A1 and WO2023006063A1 detail its use as a key intermediate in synthesizing HPK1 (hematopoietic progenitor kinase 1) inhibitors and PROTAC degraders. The patents highlight the crucial role of the C2 bromine for subsequent cross-coupling with E3 ligase-binding moieties, while the tosyl group provides both steric bulk and enhanced solubility (0.067 g/L in water) for purification handling [5] [8]. The commercial availability from multiple specialized suppliers (Ambeed, BLD Pharmatech, Shanghai Worldyang Chemical) since 2018 underscores its established importance in pharmaceutical discovery pipelines.
Table 3: Historical Milestones in Pyrrolo[2,3-b]pyrazine Derivative Synthesis
Year | Development | Key Advancement | Limitations Overcome |
---|---|---|---|
1985 | Classical condensation | Initial ring formation | Low yields, poor scalability |
2010 | Directed C-H bromination | Regioselective halogenation | N-protection requirement |
2015 | Catalytic N-tosylation | Chemoselective sulfonylation | Over-sulfonation issues |
2018 | One-pot bromination/tosylation | Process efficiency | Multi-step purification |
2021 | Solid-phase derivatization | Library synthesis | Solution-phase limitations |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7